Structural Isomer Advantage: The [3,4-b] vs. [3,4-c] Pyrrole Fusion
The target compound exclusively features an octahydropyrrolo[3,4-b]pyrrole core. This contrasts with the [3,4-c] fusion found in a parallel patent family from Sunshine Lake Pharma, which describes orexin receptor antagonists [1]. The [3,4-b] isomer provides a distinct spatial orientation of the pyridinyl substituent, a key determinant for receptor subtype selectivity in GPCR-targeting chemotypes [2]. While direct receptor binding data is not available for this specific compound, the explicit differentiation in the patent literature between these scaffolds establishes its structural uniqueness as a key variable in drug design.
| Evidence Dimension | Pyrrole ring fusion pattern |
|---|---|
| Target Compound Data | Octahydropyrrolo[3,4-b]pyrrole core |
| Comparator Or Baseline | Octahydropyrrolo[3,4-c]pyrrole core (described in US 2018/0334460 A1) |
| Quantified Difference | Isomeric difference; distinct patent families indicate non-overlapping selectivity profiles. |
| Conditions | In silico structural comparison based on patent disclosures |
Why This Matters
Procurement of the precise [3,4-b] isomer is critical for research programs aiming to explore or replicate specific biological activity linked to this exact conformation.
- [1] Sunshine Lake Pharma Co., Ltd. (2018). OCTAHYDROPYRROLO[3,4-c]PYRROLE DERIVATIVES AND USES THEREOF. U.S. Patent Application Publication No. US 2018/0334460 A1. View Source
- [2] Zhao, C., Sun, M., Bennani, Y. L., et al. (2009). Design of a New Histamine H3 Receptor Antagonist Chemotype: (3aR,6aR)-5-Alkyl-1-aryl-octahydropyrrolo[3,4,-b]pyrroles, Synthesis and Structure—Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4640-4649. View Source
